1-(2,4-Dichlorobenzoyl)indoline-2-carboxamide
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Overview
Description
1-(2,4-Dichlorobenzoyl)indoline-2-carboxamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are significant in medicinal chemistry due to their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
Mechanism of Action
Target of Action
The primary targets of 1-(2,4-Dichlorobenzoyl)indoline-2-carboxamide are likely to be a variety of enzymes and proteins . The presence of the carboxamide moiety in indole derivatives, such as this compound, allows these compounds to form hydrogen bonds with these targets, which can inhibit their activity .
Mode of Action
This compound interacts with its targets through the formation of hydrogen bonds . This interaction can result in the inhibition of the target enzymes and proteins, altering their normal function .
Biochemical Pathways
Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Therefore, it is likely that this compound affects multiple biochemical pathways, leading to a broad spectrum of downstream effects.
Pharmacokinetics
The presence of the carboxamide moiety and the indole nucleus in this compound may influence its bioavailability and pharmacokinetic profile .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse, given the wide range of biological activities associated with indole derivatives . These effects could include the inhibition of target enzymes and proteins, leading to alterations in cellular processes and potentially exerting therapeutic effects .
Biochemical Analysis
Biochemical Properties
It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . This suggests that 1-(2,4-Dichlorobenzoyl)indoline-2-carboxamide may interact with a variety of enzymes and proteins, potentially inhibiting their activity .
Cellular Effects
Given the broad-spectrum biological activities of indole derivatives , it is plausible that this compound could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The presence of a carboxamide moiety in indole derivatives, including this compound, is known to cause hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dichlorobenzoyl)indoline-2-carboxamide typically involves the reaction of 2,4-dichlorobenzoyl chloride with indoline-2-carboxamide. The reaction is carried out in the presence of a base such as pyridine, which acts as a catalyst. The reaction mixture is refluxed for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to maximize yield and purity. The reaction is monitored using analytical techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Dichlorobenzoyl)indoline-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: The dichlorobenzoyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
1-(2,4-Dichlorobenzoyl)indoline-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antiviral and antimicrobial agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
Indole-2-carboxamides: These compounds share a similar core structure but differ in their substituents.
Dichlorobenzoyl derivatives: Compounds with similar dichlorobenzoyl groups but different core structures.
Uniqueness
1-(2,4-Dichlorobenzoyl)indoline-2-carboxamide is unique due to its specific combination of the dichlorobenzoyl group and the indoline-2-carboxamide moiety.
Properties
IUPAC Name |
1-(2,4-dichlorobenzoyl)-2,3-dihydroindole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2O2/c17-10-5-6-11(12(18)8-10)16(22)20-13-4-2-1-3-9(13)7-14(20)15(19)21/h1-6,8,14H,7H2,(H2,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCHCARWCQSXTJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C2=CC=CC=C21)C(=O)C3=C(C=C(C=C3)Cl)Cl)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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